molecular formula C5H13NO3 B15178581 2-Aminobutane carbonate CAS No. 61901-00-6

2-Aminobutane carbonate

Cat. No.: B15178581
CAS No.: 61901-00-6
M. Wt: 135.16 g/mol
InChI Key: WMHINBPSGBKGSY-UHFFFAOYSA-N
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Description

2-Aminobutane carbonate is an organic compound that belongs to the class of amines and carbonates. It is a derivative of 2-aminobutane, which is also known as sec-butylamine. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon of a butane chain, and a carbonate group (-CO3) attached to the same molecule. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobutane carbonate can be synthesized through several methods. One common method involves the reaction of 2-aminobutane with carbon dioxide under specific conditions. The reaction typically requires a catalyst and is carried out under high pressure and temperature to facilitate the formation of the carbonate group.

Industrial Production Methods

In industrial settings, this compound is produced using a catalytic hydrogenation process. This involves the hydrogenation of 2-aminobutane in the presence of a catalyst such as nickel or palladium. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Aminobutane carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives of this compound.

Scientific Research Applications

2-Aminobutane carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminobutane carbonate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonate group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobutane:

    Butylamine: A primary amine with a similar structure but lacking the carbonate group.

    Ethylene carbonate: A cyclic carbonate with different chemical properties and applications.

Uniqueness

2-Aminobutane carbonate is unique due to the presence of both an amino group and a carbonate group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Its ability to form hydrogen bonds and participate in acid-base reactions distinguishes it from other similar compounds .

Properties

CAS No.

61901-00-6

Molecular Formula

C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

butan-2-amine;carbonic acid

InChI

InChI=1S/C4H11N.CH2O3/c1-3-4(2)5;2-1(3)4/h4H,3,5H2,1-2H3;(H2,2,3,4)

InChI Key

WMHINBPSGBKGSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N.C(=O)(O)O

Origin of Product

United States

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